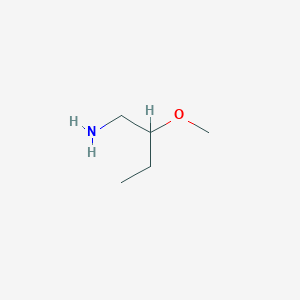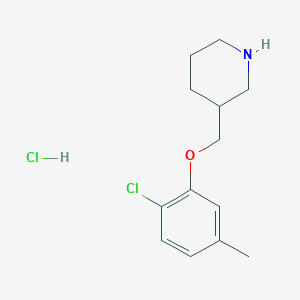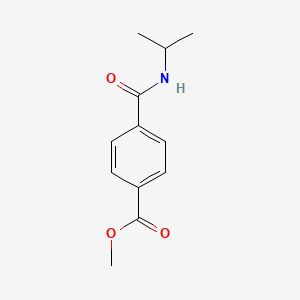
Ethyl 5-methanesulphonylindole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-methanesulphonylindole-2-carboxylate, commonly referred to as EMIC, is an important compound in the field of organic chemistry. It is a carboxylic acid derivative of indole, a heterocyclic aromatic compound found in many biological molecules. EMIC has been used in a variety of scientific research applications, including drug development, biochemistry, and pharmacology.
Applications De Recherche Scientifique
Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate: , also known as ethyl 5-methanesulphonylindole-2-carboxylate, is a compound with several scientific research applications. Below is a comprehensive analysis focusing on unique applications:
Lithium Ion Battery Electrolytes
This compound is used in the synthesis of sulfone-based electrolytes for lithium-ion batteries, which are known for their higher oxidative stability compared to traditional organic carbonate-based electrolytes. This makes them promising for high voltage cathode materials, aiming to increase energy density in batteries .
Anti-inflammatory and Analgesic Agents
Indole derivatives synthesized from this compound have been investigated for their anti-inflammatory (in vitro and in vivo) and analgesic activities. These derivatives show potential for the development of new pharmaceuticals .
Synthesis of Biologically Active Compounds
The indole derivatives from this compound are applied in the treatment of cancer cells, microbes, and different types of disorders in the human body, highlighting its importance in medicinal chemistry .
Multicomponent Reactions
It serves as a reactant in multicomponent reactions for the synthesis of various heterocyclic compounds, which are crucial in developing new drugs and materials .
Cannabinoid CB1 Receptor Antagonists
As a reactant, it is used for the preparation of indolecarboxamides which act as cannabinoid CB1 receptor antagonists, indicating its role in neuroscience research .
Pharmaceutical Synthesis Building Block
The indole ring system of this compound is an essential building block or intermediate in the synthesis of many pharmaceutical agents, showcasing its versatility in drug development .
Each application demonstrates the compound’s significant role across various fields of scientific research, from energy storage solutions to pharmaceuticals and materials science.
MDPI - Ethyl Methyl Sulfone-Based Electrolytes SpringerOpen - Biological Potential of Indole Derivatives RSC Publishing - Indole Derivatives in Cancer Treatment RSC Publishing - Indoles in Multicomponent Reactions Thermo Fisher Scientific - Ethyl 5-methylindole-2-carboxylate MilliporeSigma - Ethyl 5-methylindole-2-carboxylate
Mécanisme D'action
Target of Action
Compounds with a similar structure, such as benzimidazole derivatives with a 4-(methylsulfonyl) phenyl pharmacophore, have been evaluated as cyclooxygenase-1 (cox-1)/cyclooxygenase-2 (cox-2) inhibitors . COX-1 and COX-2 are enzymes that play a crucial role in the inflammatory response.
Mode of Action
Related compounds like ethyl methanesulfonate (ems) are known to produce random mutations in genetic material by nucleotide substitution, particularly through g:c to a:t transitions induced by guanine alkylation .
Biochemical Pathways
For instance, EMS, an organosulfur compound, is known to induce mutations, which can then be studied in genetic screens or other assays .
Pharmacokinetics
In silico prediction of physicochemical properties, adme, and drug-likeness profiles have been studied for related compounds .
Result of Action
Related compounds like ems are known to produce random mutations in genetic material, leading to a variety of potential downstream effects .
Action Environment
It’s worth noting that the environmental conditions can significantly impact the effectiveness and stability of similar compounds .
Propriétés
IUPAC Name |
ethyl 5-methylsulfonyl-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4S/c1-3-17-12(14)11-7-8-6-9(18(2,15)16)4-5-10(8)13-11/h4-7,13H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJQKKTWLJTDSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC(=C2)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301238451 |
Source


|
| Record name | Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301238451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate | |
CAS RN |
220679-12-9 |
Source


|
| Record name | Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=220679-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301238451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

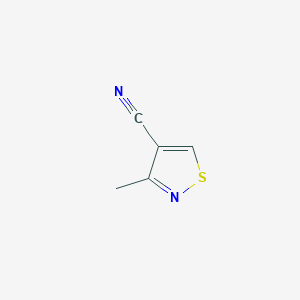

![Ethyl 7-Methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1356118.png)
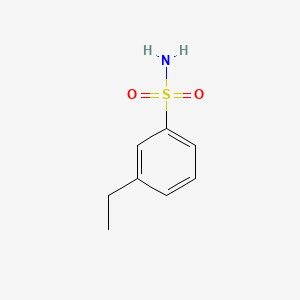

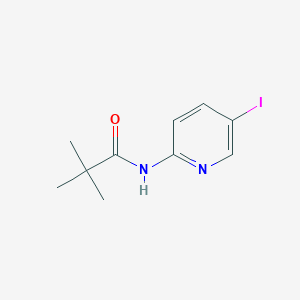
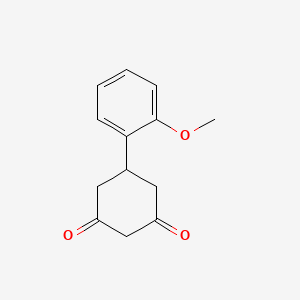
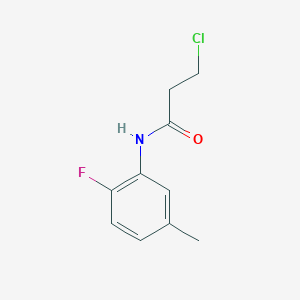
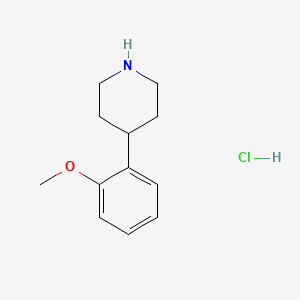
![4-[2-(Trifluoromethyl)phenoxy]piperidine hydrochloride](/img/structure/B1356146.png)
